4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide
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Overview
Description
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide is a complex organic compound featuring an isoxazole ring, a chlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The chlorophenyl group is introduced via electrophilic substitution reactions, and the final benzamide moiety is attached through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and chlorophenyl group are key structural features that enable the compound to bind to these targets and exert its effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide stands out due to its combination of an isoxazole ring, chlorophenyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOBUXKRVRCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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